2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide
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Overview
Description
2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide typically involves the reaction of 2,6-dibromopyridine with difluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dibromopyridine} + \text{Difluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: A precursor in the synthesis of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide.
2,6-Difluoropyridine: A related compound with similar fluorine substitution.
2,6-Dibromo-4-methylpyridine: Another brominated pyridine derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2N2O/c8-4-1-3(2-5(9)13-4)7(10,11)6(12)14/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLKLYRAXJHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C(C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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